molecular formula C6H12O6 B7821831 D-(-)-Fructose CAS No. 30237-26-4

D-(-)-Fructose

Cat. No. B7821831
CAS RN: 30237-26-4
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-UYFOZJQFSA-N
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Description

D-(-)-Fructose, also known as fruit sugar, is a simple ketonic monosaccharide found in many plants. It is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the bloodstream during digestion.



Synthesis Analysis

Fructose is derived from sugar cane, sugar beets, and corn. High-fructose corn syrup is made from corn using enzymes that convert some of its glucose into fructose.



Molecular Structure Analysis

The molecular formula for D-(-)-Fructose is C6H12O6. It is structurally different from glucose due to the position of its carbonyl group.



Chemical Reactions Analysis

Fructose is involved in various chemical reactions. It is often used in the food industry due to its high relative sweetness. It is also part of the reaction that creates the browning effect when food is cooked with the Maillard reaction.



Physical And Chemical Properties Analysis

Fructose is a white, odorless, crystalline solid with a sweet taste. It is highly soluble in water.


Scientific Research Applications

Metabolism and Health Effects

Fructose, along with sucrose and high-fructose corn syrup, has been a subject of extensive research concerning their metabolism and potential health effects. A consensus has emerged that there are no significant metabolic or endocrine response differences between high-fructose corn syrup and sucrose related to obesity or other adverse health outcomes. This finding is important given that both sugars contain roughly equal amounts of fructose and glucose (Rippe & Angelopoulos, 2013).

Catalytic Conversion

Fructose is instrumental in the synthesis of valuable chemicals derived from biomass, like 2,5-Diformylfuran and its derivatives. These chemicals have significant applications in medicine and biopolymers. Polyoxometalate, used as a catalyst in the preparation of these derivatives from fructose, is a focus of current research due to its excellent thermal stability and redox ability (Li, 2020).

Glycemic Index of Fructose

Fructose extracted from fruits has been studied for its low glycemic index (GI), which may be advantageous in reducing blood sugar response in food applications. A clinical trial confirmed that native fructose has an extremely low GI, making it a beneficial ingredient for food products aimed at managing blood sugar levels (David et al., 2012).

Enzymatic Conversion

The conversion of cellulose to glucose and then to fructose using enzyme-immobilized nanoparticles offers an alternative green approach for biomass conversion. This method is significant for fructose production as it reduces experimental costs and inhibits unwanted byproducts, elevating reaction efficiency and specificity (Lee et al., 2013).

Novel Synthetic Applications

D-Fructose has been used as a biomass precursor for generating enantiomerically pure chemical entities. The construction of vinyl selenone moieties on the cyclic skeletons of d-fructose has led to highly reactive synthetic intermediates, paving the way for new platforms in synthetic applications of renewable biomass precursors (Bhaumik et al., 2016).

Nutritional Perspectives

Studies on fructose have shown mixed results regarding its relationship with chronic diseases. However, 100% fruit juice, containing naturally occurring sugars including fructose, does not exhibit the adverse effects associated with excess added sugar or fructose intake, highlighting the nutritional value of natural fructose sources (Rampersaud, 2015).

Conversion to Biofuels

Fructose's conversion to biofuels, such as 5-hydroxymethylfurfural (HMF) and levulinic acid, is a key area of research. Different catalytic processes, including Brønsted acid-catalyzed conversions, have been explored to efficiently produce these biofuels from fructose (Yang et al., 2012).

Structural and Molecular Studies

The free molecule structure of fructose has been examined, revealing that it is conformationally locked in a single dominant β-pyranose structure. This discovery contributes to our understanding of fructose's stability and interactions in various biological and chemical processes (Cocinero et al., 2013).

Safety And Hazards

Fructose is generally safe for consumption, but excessive intake may lead to health issues such as obesity and type 2 diabetes.


Future Directions

Research is ongoing into the health effects of fructose and its role in the development of obesity and diabetes. There is also interest in the potential use of fructose in non-caloric sweeteners.


properties

IUPAC Name

(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-UYFOZJQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25702-76-5
Record name Polyfructose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25702-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5023081
Record name D-Fructose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-(-)-Fructose

CAS RN

57-48-7, 30237-26-4
Record name Fructose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Fructose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30237-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fructose [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Fructose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030237264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Fructose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FRUCTOSE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02T79V874P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FRUCTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YSS42VSEV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

L-Fructose, which has not been found in nature, was synthesized for the first time by Fischer. See E. Fischer, Ber., 23 (1890) 370-394. DL-Glucose phenylosazone was prepared from α-acrose and hydrolyzed to the glycosulose, which was reduced to DL-fructose. L-Fructose was isolated from the mixture. L-Fructose was later synthesized by Wolfrom and Thompson from L-arabinonic acid in five steps. See M. L. Wolfrom and A. Thompson, Methods of Carbohydr. Chem., 1 (1962) 118-120.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122,000
Citations
RO Marshall, ER Kooi - Science, 1957 - science.org
… that the sugar formed is 6-deoxy-D-fructose (5). The ability of the … Growth on D-glucOse, D-fructose, or maltosegives rise to … Formation of D-fructose as a function of incubation time and …
Number of citations: 329 www.science.org
H Klotzsch, HU Bergmeyer - Methods of enzymatic analysis, 1965 - Elsevier
Publisher Summary This chapter elaborates on the enzymatic method for the determination of D-fructose. Chemical methods for the determination of fructose, for example, the …
Number of citations: 35 www.sciencedirect.com
M Makkee, APG Kieboom, H van Bekkum - Carbohydrate Research, 1985 - Elsevier
… of D-mannitol from Dfructose as well as the selectivity for the hydrogenation of D-fructose in the … With Cu/silica as the catalyst, the hydrogenation of D-fructose is first order with respect to …
Number of citations: 107 www.sciencedirect.com
M Chen, RL Whistler - Advances in Carbohydrate Chemistry and …, 1977 - Elsevier
… It is noted that same pathway is followed for D-fructose metabolism in liver, intestine, and kidney. D-fructose … D-fructose lessens dental plaque and results in fewer caries than sucrose. …
Number of citations: 66 www.sciencedirect.com
T Adachi, Y Kaida, Y Kitazumi, O Shirai, K Kano - Bioelectrochemistry, 2019 - Elsevier
… This review summarizes the bioelectrocatalytic properties of d-fructose dehydrogenase (… and it catalyzes the oxidation of d-fructose to 5-keto-d-fructose. The characteristic feature of FDH …
Number of citations: 32 www.sciencedirect.com
FE Young, FT Jones, HJ Lewis - The Journal of Physical Chemistry, 1952 - ACS Publications
… No previous measurements of the solubility of D-fructose hemihydrate appear to … D-fructose solutions and the solubilities of anhydrous D-fructose, D-fructose hemihydrate and D-fructose …
Number of citations: 71 pubs.acs.org
LMJ Verstraeten - Advances in Carbohydrate Chemistry, 1967 - Elsevier
… on D-fructose and its … D-fructose is sufficiently high. Purely chemical processes, such as the oxidation of D-mannitol by chlorine, normally result in a mixture of D-mannose and D-fructose…
Number of citations: 53 www.sciencedirect.com
T Barclay, M Ginic-Markovic, MR Johnston… - Carbohydrate …, 2012 - Elsevier
d-Fructose was analysed by NMR spectroscopy and previously unidentified 1 H NMR resonances were assigned to the keto and α-pyranose tautomers. The full assignment of shifts for …
Number of citations: 167 www.sciencedirect.com
M Hurtta, I Pitkänen, J Knuutinen - Carbohydrate research, 2004 - Elsevier
… In d-fructose, the onset temperature increased … d-fructose samples, the melting temperatures were nearly equal and the enthalpy of melting was also almost the same for both d-fructose …
Number of citations: 228 www.sciencedirect.com
BFM Kuster, HS van der Baan - Carbohydrate research, 1977 - Elsevier
… of HMF was faster rn the presence of D-fructose … of D-fructose and HMF. and a klnctrc model has been derived The … Toe results are gvcn In Tables I and 11 The amount of D-fructose and …
Number of citations: 218 www.sciencedirect.com

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